molecular formula C14H11FO2 B1332201 4-(3-Fluorophenyl)phenylacetic acid CAS No. 5002-38-0

4-(3-Fluorophenyl)phenylacetic acid

Cat. No.: B1332201
CAS No.: 5002-38-0
M. Wt: 230.23 g/mol
InChI Key: UCTPBVNGTSRBFG-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)phenylacetic acid is an organic compound with the molecular formula C14H11FO2 It is characterized by the presence of a fluorine atom attached to the phenyl ring, which is further connected to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)phenylacetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling is particularly favored due to its efficiency and the availability of reagents.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetic acid: Similar in structure but lacks the additional phenyl ring.

    3-Fluorophenylacetic acid: Similar but with the fluorine atom in a different position on the aromatic ring.

    Phenylacetic acid: Lacks the fluorine atom and the additional phenyl ring.

Uniqueness

4-(3-Fluorophenyl)phenylacetic acid is unique due to the presence of both a fluorine atom and an additional phenyl ring. This structural feature enhances its chemical reactivity and binding affinity in biological systems, making it a valuable compound in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

2-[4-(3-fluorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(16)17/h1-7,9H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTPBVNGTSRBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362698
Record name (3'-Fluoro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5002-38-0
Record name (3'-Fluoro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5002-38-0
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